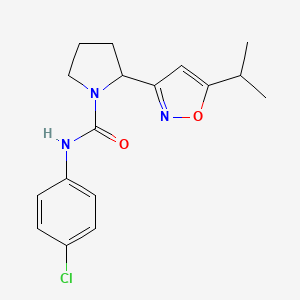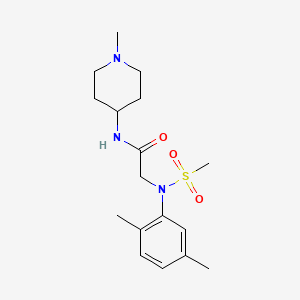![molecular formula C18H22N2O3S B4463201 N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463201.png)
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide
説明
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
作用機序
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide is thought to work by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. This immune activation leads to the recruitment of immune cells to the tumor site, where they can attack and kill cancer cells. N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has also been shown to induce tumor cell death through a process known as apoptosis.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to increase the permeability of blood vessels in tumors, which can help to improve the delivery of chemotherapy drugs to the tumor site.
実験室実験の利点と制限
One advantage of using N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide in lab experiments is that it has been shown to have antitumor activity in a variety of cancer types. This makes it a potentially useful tool for studying the mechanisms of cancer cell death and the immune response to cancer. One limitation of using N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of combination therapies that include N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide and other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide that are more soluble and easier to work with in lab experiments. Additionally, further research is needed to better understand the mechanisms of action of N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide and its potential therapeutic applications in cancer treatment.
科学的研究の応用
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer types, including lung, breast, and colon cancer. N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide's mechanism of action involves the activation of the immune system and the induction of tumor cell death.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-9-10-15(11-16(12)20(4)24(5,22)23)18(21)19-17-13(2)7-6-8-14(17)3/h6-11H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRRKCJQPUFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B4463118.png)
![4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4463134.png)

![N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4463153.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463164.png)

![N-[4-(cyanomethyl)phenyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463190.png)
![[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B4463195.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4463204.png)


![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4463221.png)

![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)